molecular formula C6H10ClF2N B6209383 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride CAS No. 2731007-98-8

7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride

Cat. No. B6209383
CAS RN: 2731007-98-8
M. Wt: 169.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride, also known as DFABH, is a novel compound that has garnered interest in recent years due to its potential applications in scientific research. It is a cyclic compound composed of a seven-membered ring containing two fluorines and two nitrogen atoms, with a hydrochloride group attached. DFABH is a colorless, odorless, and non-toxic compound that is soluble in both water and organic solvents.

Mechanism of Action

7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has been shown to act as a proton-transfer reagent, which means that it can transfer a proton from one molecule to another. This mechanism of action is important for the synthesis of complex molecules and for the study of the structure and function of proteins. Additionally, 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has been shown to act as an acid-catalyzed cyclization reagent, which means that it can be used to catalyze the formation of cyclic molecules.
Biochemical and Physiological Effects
7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has not been studied extensively in terms of its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating, making it a safe compound for use in laboratory experiments. Additionally, it has been shown to be non-mutagenic, meaning that it does not cause mutations in cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride in laboratory experiments is that it is a non-toxic and non-irritating compound. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, it has a relatively low boiling point, which can make it difficult to handle in certain experiments.

Future Directions

7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has a variety of potential applications in scientific research, and there are many directions in which research can be taken. One potential direction is the development of new methods for the synthesis of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride, which could make it more accessible to researchers. Additionally, research could be done to explore the use of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride in the synthesis of complex molecules, such as peptides and proteins. Additionally, further research could be done to explore the use of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride in the synthesis of fluorescent compounds and in the study of the structure and function of proteins. Finally, research could be done to explore the potential applications of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride in the synthesis of pharmaceuticals, such as anti-cancer agents.

Synthesis Methods

7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride can be synthesized via a two-step process. The first step involves the reaction of 2-azabicyclo[4.1.0]heptane with an excess of 1,1-difluorotetrachloroethane in the presence of a palladium-on-carbon catalyst. This reaction yields a mixture of the desired product and side products, which can be separated using column chromatography. The second step involves the hydrochlorination of the desired product in the presence of a palladium-on-carbon catalyst in the presence of a base.

Scientific Research Applications

7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has a variety of potential applications in scientific research. It has been used as a building block for the synthesis of novel compounds, as well as a reactant in the synthesis of peptides and other complex molecules. Additionally, 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has been used in the synthesis of pharmaceuticals, such as anti-cancer agents. It has also been used in the synthesis of fluorescent compounds, which can be used to study the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride involves the reaction of 2,5-dimethylcyclohexanone with hydroxylamine hydrochloride to form 2,5-dimethylcyclohexanone oxime. The oxime is then reacted with sodium methoxide to form the corresponding methoxy derivative, which is then reacted with 1,1-difluoroethylene to form 7,7-difluoro-2-azabicyclo[4.1.0]heptane. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "2,5-dimethylcyclohexanone", "hydroxylamine hydrochloride", "sodium methoxide", "1,1-difluoroethylene", "hydrochloric acid" ], "Reaction": [ "2,5-dimethylcyclohexanone + hydroxylamine hydrochloride → 2,5-dimethylcyclohexanone oxime", "2,5-dimethylcyclohexanone oxime + sodium methoxide → corresponding methoxy derivative", "corresponding methoxy derivative + 1,1-difluoroethylene → 7,7-difluoro-2-azabicyclo[4.1.0]heptane", "7,7-difluoro-2-azabicyclo[4.1.0]heptane + hydrochloric acid → 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride" ] }

CAS RN

2731007-98-8

Product Name

7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride

Molecular Formula

C6H10ClF2N

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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